2,4-Dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
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Description
Scientific Research Applications
Chemical Synthesis and Reactivity
Research has been conducted on the synthesis and reactivity of quinazoline derivatives, exploring their formation and structural properties. One study focused on the reduction of 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid, leading to the generation of dihydro-derivatives which could rearrange under acidic conditions, highlighting the chemical flexibility and potential for generating diverse derivatives of quinazoline compounds (Armarego & Milloy, 1973).
Biological Activities
The exploration of biological activities of tetrahydroquinoline derivatives has yielded promising results. For example, 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives, inspired by kynurenic acid, showed antagonist activity at the glycine site on the NMDA receptor. This underscores the potential of quinazoline derivatives in developing therapeutic agents targeting the central nervous system (Carling et al., 1992).
Chemical Modifications and Applications
Further chemical modifications of quinazoline derivatives have been investigated for their potential applications in medicinal chemistry. For instance, the synthesis of organotin(IV) carboxylates based on amide carboxylic acids has been explored, demonstrating the versatility of quinazoline derivatives in forming complexes with potential applications ranging from catalysis to material science (Xiao et al., 2013).
Antifungal Activity
Quinazoline derivatives have also been evaluated for their antifungal activities, indicating their potential as antifungal agents. Specifically, certain amides and hydrazides of 2-oxo-3-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-idene)propanoic acid exhibited activity against Candida albicans, highlighting the therapeutic potential of these compounds in addressing fungal infections (Surikova et al., 2010).
Properties
IUPAC Name |
2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-15-13-7-6-12(16(21)22)10-14(13)18-17(23)19(15)9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBUXJNQFLAMHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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